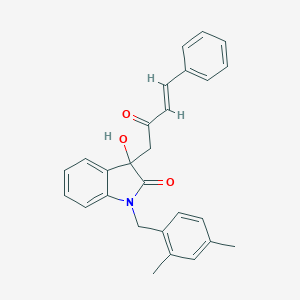
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential application in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism.
作用機序
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide exerts its effects through activation of the PPARδ receptor. PPARδ is a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ by 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy production and improved endurance. In addition, activation of PPARδ has been shown to reduce inflammation and improve insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide have been extensively studied. In animal studies, it has been shown to increase endurance and performance by increasing fatty acid oxidation and mitochondrial biogenesis. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. However, further studies are needed to determine the long-term effects of this compound on human health.
実験室実験の利点と制限
One of the main advantages of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide is its ability to activate the PPARδ receptor, which is involved in lipid and glucose metabolism. This makes it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. In addition, its ability to enhance endurance and performance makes it a potential candidate for use in sports medicine. However, one of the limitations of this compound is its potential side effects, which are not yet fully understood. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of more potent and selective PPARδ agonists with fewer side effects. In addition, further studies are needed to determine the long-term effects of this compound on human health. Another area of research is the potential application of this compound in the treatment of metabolic disorders such as diabetes and obesity. Finally, the potential use of this compound in sports medicine and performance enhancement warrants further investigation.
合成法
The synthesis of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by reacting 1-adamantanol with ammonia. The second step involves the reaction of 4-methoxybenzoyl chloride with the amine group of 1-adamantylamine to form the corresponding amide. Finally, the amide is acetylated using acetic anhydride to obtain 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of sports medicine, this compound has been investigated for its ability to enhance endurance and performance. In animal studies, it has been shown to increase the expression of genes involved in lipid metabolism and improve exercise endurance. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
特性
製品名 |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)20-18(21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
InChIキー |
BMANKQXTHDQWQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)